molecular formula C7H9FN2O B1460454 2-Fluoro-3-propoxypyrazine CAS No. 2029467-94-3

2-Fluoro-3-propoxypyrazine

Cat. No. B1460454
CAS RN: 2029467-94-3
M. Wt: 156.16 g/mol
InChI Key: CLGNJXZXGJJPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-propoxypyrazine is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 . It is used for research purposes .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2-Fluoro-3-propoxypyrazine and its derivatives are primarily explored for their utility in medicinal chemistry, acting as building blocks for more complex molecules. The compound's fluorinated and propoxylated moieties make it a candidate for the synthesis of pharmacologically active agents. For instance, the synthesis of 3-amino-4-fluoropyrazoles highlights the interest in fluorinated pyrazoles due to their potential as functional groups in medicinal chemistry. These pyrazoles are synthesized through a process that involves monofluorination and condensation with hydrazines, underscoring the versatility of fluorinated pyrazine derivatives as precursors for further functionalization (Surmont et al., 2011).

Antiviral Research

In antiviral research, derivatives of 2-fluoro-3-propoxypyrazine, such as T-705 (Favipiravir), have demonstrated significant potential. Favipiravir shows broad-spectrum activity against RNA viruses, including influenza viruses, by inhibiting the RNA-dependent RNA polymerase. This mechanism of action is distinct from that of other antiviral agents, making favipiravir a valuable tool in the fight against viral infections. The compound's efficacy extends to resistant strains of influenza, offering a promising avenue for the development of new antiviral drugs (Furuta et al., 2013).

Material Science and Energetic Materials

Fluorinated pyrazines, including those related to 2-fluoro-3-propoxypyrazine, find applications in material science, particularly in the synthesis of energetic materials. For example, derivatives like 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine have been synthesized and characterized for their potential as high-performance melt-cast energetic materials. These compounds exhibit properties such as high crystal density and thermal stability, making them candidates for applications in explosives and propellants (Ma et al., 2017).

Antibacterial and Anticancer Activity

The structural framework of 2-fluoro-3-propoxypyrazine derivatives also lends itself to the exploration of antibacterial and anticancer activities. These compounds can be engineered to target specific biological pathways, offering new opportunities for therapeutic interventions. The development of novel fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system, for instance, is driven by the potential for these molecules to interact with biological targets, demonstrating the compound's utility beyond its initial chemical properties (Guerrini et al., 2010).

properties

IUPAC Name

2-fluoro-3-propoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGNJXZXGJJPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CN=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-propoxypyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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